2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester is a chemical compound with the molecular formula C13H11NO4S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester typically involves the esterification of 2,4-Quinolinedicarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural properties.
Industry: It may be used in the production of dyes, pigments, and other materials requiring quinoline derivatives.
Wirkmechanismus
The mechanism of action of 2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. The specific pathways involved depend on the biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester include:
2,4-Quinolinedicarboxylic acid, 7-chloro-, 2,4-dimethyl ester: This compound has a chlorine atom instead of a methylthio group, which can affect its reactivity and applications.
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-: The non-esterified version of the compound, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
653570-19-5 |
---|---|
Molekularformel |
C14H13NO4S |
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
dimethyl 8-methylsulfanylquinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO4S/c1-18-13(16)9-7-10(14(17)19-2)15-12-8(9)5-4-6-11(12)20-3/h4-7H,1-3H3 |
InChI-Schlüssel |
AWCRLAAHDRIYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC2=C1C=CC=C2SC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.